Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H21NO2. It is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with a hydroxymethyl group and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 4-(hydroxymethyl)piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
Oxidation: Cyclopentyl(4-carboxypiperidin-1-yl)methanone.
Reduction: Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanol.
Substitution: Cyclopentyl(4-(alkoxymethyl)piperidin-1-yl)methanone.
Scientific Research Applications
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to a receptor site, altering the receptor’s conformation and affecting signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(4-methylpiperidin-1-yl)methanone
- Cyclopentyl(4-chloropiperidin-1-yl)methanone
- Cyclopentyl(4-aminopiperidin-1-yl)methanone
Uniqueness
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making the compound versatile for various applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZUSBJFBUFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.